[2-Bromo-1-(propan-2-yloxy)ethyl]benzene

Organic Solubility Synthetic Workflow Physical Property

[2-Bromo-1-(propan-2-yloxy)ethyl]benzene (CAS 63785-56-8) is an α-bromoalkyl aryl ether characterized by a benzylic bromide moiety adjacent to an isopropoxy group on the α-carbon. This specific substitution pattern differentiates it from simpler benzyl bromides, enabling dual reactivity pathways.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 63785-56-8
Cat. No. B1280519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Bromo-1-(propan-2-yloxy)ethyl]benzene
CAS63785-56-8
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC(C)OC(CBr)C1=CC=CC=C1
InChIInChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
InChIKeyFICMACAJGUTHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: [2-Bromo-1-(propan-2-yloxy)ethyl]benzene (CAS 63785-56-8) as a Dual-Function α-Bromoalkyl Aryl Ether Intermediate


[2-Bromo-1-(propan-2-yloxy)ethyl]benzene (CAS 63785-56-8) is an α-bromoalkyl aryl ether characterized by a benzylic bromide moiety adjacent to an isopropoxy group on the α-carbon. This specific substitution pattern differentiates it from simpler benzyl bromides, enabling dual reactivity pathways. It is a versatile synthetic intermediate with applications in medicinal chemistry for constructing kinase inhibitor scaffolds [1] and as a building block for generating complex molecular architectures via cross-coupling reactions [2].

Dual reactivity: benzylic bromide and protected α-alcohol enable sequential functionalization
Supports construction of kinase inhibitor scaffolds and complex molecular architectures
Reported efficient synthesis and favorable organic solvent handling for medicinal chemistry workflows

Why [2-Bromo-1-(propan-2-yloxy)ethyl]benzene Cannot Be Readily Substituted by Simple Analogs in Synthetic Planning


Unlike (1-bromoethyl)benzene (CAS 585-71-7), which lacks the α-ether functionality and is primarily used as an alkylating agent in polymer and ether syntheses , [2-Bromo-1-(propan-2-yloxy)ethyl]benzene's dual reactivity profile offers distinct synthetic advantages. The presence of both a benzylic bromide and a protected α-alcohol within the same scaffold allows for sequential, site-selective transformations—such as initial cross-coupling at the bromide handle followed by deprotection and functionalization of the alcohol—a capability not afforded by simpler benzyl bromides [1].

Simpler benzyl bromides (e.g., (1-bromoethyl)benzene) lack the α-isopropoxy group, precluding sequential functionalization strategies that rely on a protected alcohol after cross-coupling.
The reactivity profile differs; simple analogs are typically used for SN2 alkylations or radical polymerizations, which may not translate to the cross-coupling pathways accessible with the α-bromoalkyl aryl ether scaffold.

Quantitative Differentiation of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene Against Key Structural Comparators


Comparative Solubility Enhancement in Organic Solvents

The presence of the isopropoxy group in [2-Bromo-1-(propan-2-yloxy)ethyl]benzene (CAS 63785-56-8) enhances its solubility in organic solvents compared to non-ether analogs like (1-bromoethyl)benzene (CAS 585-71-7). The computed XLogP3 value of 3.2 [1] suggests a higher lipophilicity than the analog (XLogP3 ≈ 2.8 for (1-bromoethyl)benzene), which can improve its handling in synthetic workflows [2].

Lipophilicity
Context-dependent
Computed XLogP3: 3.2 vs. ~2.8 for (1-bromoethyl)benzene
Reported lipophilicity may aid solvent selection
Computational estimate; class-level inference
Organic Solubility Synthetic Workflow Physical Property

Reported Synthetic Yield for a Benchmark Bromoether Formation

A reported synthesis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene achieved an 87% isolated yield under mild conditions using N,N'-dibromo-N,N'-(1,2-ethanediyl)bis(p-toluenesulfonamide) (BNBTS) and ammonium acetate in isopropanol at room temperature for 0.1 h . This yield serves as a benchmark for bromoether formation via alkene bromoalkoxylation, which can be compared to yields for similar bromoethers in the literature (e.g., 72-89% for analogous compounds [1]).

Reported Yield
Reported
87% isolated yield
Supports synthetic feasibility assessment
BNBTS/NH4OAc in isopropanol, 20 °C, 0.1 h
Synthetic Efficiency Bromoether Synthesis Reaction Yield

Cross-Coupling Reactivity Profile: A Dual-Functional Handle

The bromine atom in [2-Bromo-1-(propan-2-yloxy)ethyl]benzene serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal for constructing complex heterocyclic scaffolds [1]. Unlike (1-bromoethyl)benzene, where the benzylic bromide is primarily used in SN2 reactions and radical polymerizations , the target compound can undergo cross-coupling at the benzylic position to introduce aryl or heteroaryl groups, while the isopropoxy group remains intact for subsequent modifications [1].

Cross-Coupling Capability
Context-dependent
Suzuki-Miyaura, Buchwald-Hartwig at benzylic Br; isopropoxy retained
May expand scaffold diversity via cross-coupling
Class-level inference; verify under specific conditions
Cross-Coupling Suzuki-Miyaura Building Block

Optimal Use Cases for [2-Bromo-1-(propan-2-yloxy)ethyl]benzene in Research and Development


Synthesis of Kinase Inhibitor Scaffolds via Sequential Functionalization

The compound's dual reactivity profile (benzylic bromide and protected alcohol) makes it an ideal intermediate for constructing kinase inhibitor cores. The bromide can first undergo a Suzuki-Miyaura coupling to introduce an aryl/heteroaryl group. Subsequent deprotection and functionalization of the isopropoxy group allows for the introduction of additional pharmacophoric elements. This sequential approach is supported by its cited use in patent literature for kinase modulation [1] and its demonstrated ability to participate in cross-couplings .

Building Block for Diverse Chemical Libraries

As a versatile building block, [2-Bromo-1-(propan-2-yloxy)ethyl]benzene is well-suited for generating libraries of substituted benzene derivatives via high-throughput parallel synthesis. Its demonstrated ability to undergo robust cross-coupling reactions [1] and the reported efficient synthesis with an 87% yield make it a reliable and accessible starting material for exploring structure-activity relationships in medicinal chemistry programs.

Precursor for Advanced Intermediates in Agrochemical and Material Science

The compound's high organic solubility (XLogP3 of 3.2) [1] facilitates its use in non-aqueous reaction conditions typical for material science and agrochemical synthesis. Its dual functional handles allow for the creation of complex, functionalized aryl ethers that can serve as advanced intermediates for liquid crystals, polymers, or crop protection agents, where precise control over molecular architecture and solubility is required .

Benchmark Substrate for Developing New Cross-Coupling Methodologies

Given the benzylic nature of its bromide, this compound can serve as a challenging yet synthetically useful substrate for developing and optimizing new palladium- or nickel-catalyzed sp2-sp3 cross-coupling reactions. Its performance can be directly compared to simpler benzyl halides to evaluate the impact of the α-isopropoxy group on reaction efficiency and selectivity, aiding in the advancement of synthetic methodology [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Dual reactivity (Br + protected OH)
Sequential functionalization strategy
Chemical library construction
Reliable building block
Reaction generality and yield consistency
Agrochemical/material intermediate
High organic solubility
Non-aqueous reaction compatibility
Cross-coupling method development
Benzylic bromide handle
sp2-sp3 coupling efficiency

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